2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Description
2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a biphenyl-substituted thiazole derivative featuring a hydroxythiazole moiety linked via a methylene bridge. Its structure combines aromatic biphenyl groups with heterocyclic thiazole rings, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-17-12-24-19(21-17)10-18-20-16(11-23-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSZVJRQSFDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)CC4=NC(=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: Boronic acid, organohalide, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include dioxane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial strains, including those resistant to conventional antibiotics. For instance, derivatives with similar thiazole structures have demonstrated significant inhibitory effects against Mycobacterium tuberculosis and other pathogens through mechanisms involving disruption of cellular processes and inhibition of key enzymes .
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with thiazole rings can induce apoptosis in cancer cells by activating specific signaling pathways. Studies have reported that modifications on the thiazole structure can enhance cytotoxicity against different cancer cell lines, suggesting that 2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol may exhibit similar effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Thiazoles have been linked to the inhibition of pro-inflammatory cytokines and mediators. Experimental data show that certain thiazole derivatives can reduce inflammation in animal models, indicating a possible therapeutic role for this compound in treating inflammatory diseases .
Organic Electronics
The biphenyl moiety in the compound enhances its electronic properties, making it suitable for applications in organic electronics. Research has indicated that thiazole-based compounds can be used as semiconductors or charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The ability to tune the electronic properties through structural modifications opens avenues for developing efficient materials for electronic applications .
Photovoltaic Applications
Studies have explored the use of thiazole derivatives in solar cell technology. The incorporation of such compounds into photovoltaic cells can improve light absorption and charge mobility, leading to enhanced energy conversion efficiencies. The structural characteristics of this compound could potentially be optimized for these applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of M. tuberculosis with IC50 values lower than standard treatments. |
| Study 2 | Anticancer Properties | Induced apoptosis in various cancer cell lines; structure activity relationship (SAR) studies suggest modifications can enhance efficacy. |
| Study 3 | Material Science | Explored use in OLEDs; showed improved charge transport properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of 2-[(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol
Structural Similarities :
- Both compounds share a biphenyl-thiazole core.
- The target compound replaces the methanol group with a hydroxythiazole substituent.
Key Differences :
- Solubility: The hydroxythiazole group in the target compound may enhance water solubility compared to the methanol derivative due to increased hydrogen-bonding capacity .
- Pharmacological Potential: notes that biphenyl-thiazole derivatives exhibit anti-inflammatory and antimicrobial activities. The target compound’s hydroxythiazole moiety could modulate these effects by altering binding affinity to enzymatic targets .
(2-Phenyl-1,3-thiazol-4-yl)methylamine Derivatives
Structural Similarities :
- Both classes feature a phenyl-thiazole backbone.
Key Differences :
- This may enhance interactions with hydrophobic binding pockets in biological targets.
- Functional Groups : The hydroxythiazole in the target compound contrasts with the methylamine group in derivatives like [2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-4-yl]methylamine. This substitution could reduce basicity while increasing acidity, impacting pharmacokinetic properties .
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol
Structural Similarities :
- Both compounds integrate thiazole and thiadiazole heterocycles.
Key Differences :
- Electronic Properties: The thiol group in this analog () confers nucleophilic reactivity, whereas the hydroxythiazole in the target compound may act as a hydrogen-bond donor.
- Biological Activity: Thiadiazole-thiol derivatives are known for antioxidant and antimicrobial activities. The biphenyl-thiazole-hydroxythiazole architecture of the target compound might offer distinct redox properties or target selectivity .
4,5-Bis([1,1'-biphenyl]-4-yl)-2-phenylthiazole
Structural Similarities :
- Both compounds incorporate multiple biphenyl groups on a thiazole ring.
Key Differences :
- Molecular Weight and Complexity : The bis-biphenyl substitution in increases molecular rigidity and weight (C₃₅H₂₄N₂S vs. C₂₅H₁₇N₃OS₂ for the target compound). This could influence bioavailability and synthetic accessibility.
- Applications : Bis-biphenyl thiazoles are often explored in materials science (e.g., liquid crystals), whereas the hydroxythiazole in the target compound suggests a focus on bioactive molecule design .
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol
Structural Similarities :
- Both compounds have a thiazole ring substituted with aromatic groups.
Key Differences :
- Substituent Flexibility : The phenylethyl group in this analog () introduces conformational flexibility, whereas the biphenyl group in the target compound imposes rigidity. This could affect membrane permeability in drug design.
- Hydrogen-Bonding: The hydroxythiazole in the target compound provides an additional hydrogen-bond donor compared to the single hydroxyl group in [2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol .
Biological Activity
The compound 2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article aims to synthesize existing research findings regarding the biological activities associated with this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 252.34 g/mol. The structure features a biphenyl group attached to a thiazole ring, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have shown effectiveness against various bacterial strains. A study reported minimal inhibitory concentrations (MIC) of certain thiazole derivatives ranging from 50 to 250 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 2-Thiazolamine | 50 | S. aureus |
| 4-(4-biphenylyl)-thiazole | 100 | E. coli |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. Compounds structurally related to the target compound have demonstrated cytotoxic effects in various cancer cell lines. Notably, one study found that specific thiazole derivatives inhibited cell proliferation in breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Thiazole Derivative A |
| NUGC-3 (Gastric) | 20 | Thiazole Derivative B |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and thiazole derivatives have shown promise as anti-inflammatory agents. Research indicates that certain thiazoles can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in inflammatory diseases .
The biological mechanisms underlying the activities of thiazole derivatives often involve modulation of cellular signaling pathways. For instance, some compounds have been shown to inhibit protein kinases involved in tumor progression and inflammation. The binding affinity of these compounds to specific targets can significantly influence their efficacy .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
- Antibacterial Efficacy : A study evaluated a series of thiazole compounds against multidrug-resistant bacterial strains, demonstrating that modifications in the structure could enhance antibacterial activity.
- Anticancer Activity : In vitro studies on breast cancer cells indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics.
Q & A
Q. What controls are essential in biological assays for this compound?
- Methodology : Include positive controls (e.g., known kinase inhibitors for enzyme assays) and vehicle controls (e.g., DMSO at ≤0.1% concentration). For cytotoxicity studies (e.g., ), use HEK-293 cells as a non-target baseline. Replicate experiments in triplicate to account for batch-to-batch variability in compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
